![molecular formula C9H16ClNS B1371999 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride CAS No. 1193390-55-4](/img/structure/B1371999.png)
3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride
Overview
Description
Scientific Research Applications
Organic Synthesis Building Block
3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride serves as a chemically differentiated building block in organic synthesis. Its unique structure makes it suitable for the preparation of drug candidates containing hindered amine motifs, which are traditionally challenging to access .
Proteomics Research
This compound is utilized in proteomics research, where it may be involved in the study of proteins and their functions. It provides a specific molecular structure that can be useful for probing protein interactions and dynamics .
Functionalization of Carbon Nanotubes
Similar thiophene compounds have been used to functionalize multiwall carbon nanotubes (MWCNTs), which suggests that 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride could also be applied in this area to modify the surface properties of MWCNTs for various applications, including sensors or drug delivery systems .
Synthesis of Pyrimidine Derivatives
Thiophene derivatives have been used in the synthesis of pyrimidine derivatives, indicating that this compound could potentially be used in similar chemical reactions to create new molecules with applications in medicinal chemistry .
Antifungal Activity
Compounds containing thiophene structures have shown antifungal activity. While specific data on 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride is not provided, it’s plausible that it could be investigated for similar biological activities given its structural similarity .
Therapeutic Agent Development
Thiophene-containing compounds have demonstrated various therapeutic activities, such as anti-inflammatory effects and serotonin antagonism. This suggests that 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride could be explored for the development of new therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with dopamine receptors
Mode of Action
The resulting changes could include altered signal transduction or neurotransmitter release .
Biochemical Pathways
If it does indeed interact with dopamine receptors, it could potentially influence dopaminergic pathways, which play a crucial role in reward, motivation, and motor control .
Result of Action
If it does interact with dopamine receptors, it could potentially influence neuronal activity and neurotransmitter release, leading to changes in behavior or physiological responses .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the action, efficacy, and stability of 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride. For instance, it is recommended to store the compound at room temperature , suggesting that extreme temperatures could affect its stability
properties
IUPAC Name |
3-methyl-1-thiophen-2-ylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-7(2)6-8(10)9-4-3-5-11-9;/h3-5,7-8H,6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQRZFOWUMMFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CS1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride | |
CAS RN |
1193390-55-4 | |
Record name | 2-Thiophenemethanamine, α-(2-methylpropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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